Cas no 3454-96-4 (3-Chloro Loxapine)

3-Chloro Loxapine 化学的及び物理的性質

名前と識別子

-

- Loxapine Related Compound A

- 3-Chloro Loxapine

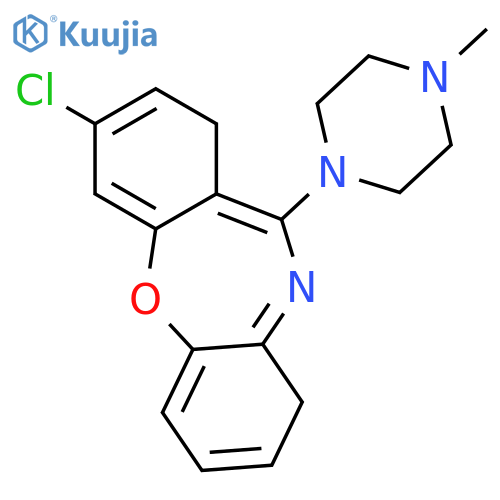

- 9-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine

- UNII-B493L6YTDM

- 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine

- Loxapine Related Compound A (20 mg) (3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine)

- B493L6YTDM

- 3454-96-4

- 3-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine

- Dibenz[b,f][1,4]oxazepine, 3-chloro-11-(4-methyl-1-piperazinyl)-; Loxapine Related Compound A; Loxapine Related Compound A

- 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine

- Dibenz(b,f)(1,4)oxazepine, 3-chloro-11-(4-methyl-1-piperazinyl)-

- Q27274345

-

- インチ: InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3

- InChIKey: IQCGOIPOXRVZHU-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl

計算された属性

- せいみつぶんしりょう: 327.11400

- どういたいしつりょう: 327.1138399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 122-124 ºC

- ようかいど: ほとんど溶けない(0.01 g/l)(25ºC)、

- PSA: 28.07000

- LogP: 3.08280

3-Chloro Loxapine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C367675-50mg |

3-Chloro Loxapine |

3454-96-4 | 50mg |

$ 1568.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1370713-20MG |

3454-96-4 | 20MG |

¥10117.6 | 2023-04-13 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1370713-20MG |

Loxapine Related Compound A |

3454-96-4 | 20mg |

¥11470.78 | 2024-12-23 | ||

| TRC | C367675-5mg |

3-Chloro Loxapine |

3454-96-4 | 5mg |

$ 201.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1370713-20MG |

3454-96-4 | 20MG |

¥14114.48 | 2023-01-05 |

3-Chloro Loxapine 関連文献

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

3-Chloro Loxapineに関する追加情報

Comprehensive Overview of 3-Chloro Loxapine (CAS No. 3454-96-4): Properties, Applications, and Research Insights

3-Chloro Loxapine (CAS No. 3454-96-4) is a chemically modified derivative of Loxapine, a well-known compound in the field of pharmaceutical research. This chlorinated analog has garnered significant attention due to its potential applications in neuroscience and therapeutic development. The compound's molecular structure, characterized by the addition of a chloro group at the 3-position, enhances its binding affinity and metabolic stability, making it a subject of ongoing scientific exploration.

In recent years, the demand for specialized neuroactive compounds has surged, driven by advancements in precision medicine and central nervous system (CNS) drug discovery. Researchers frequently search for terms like "3-Chloro Loxapine mechanism of action" or "CAS 3454-96-4 solubility", reflecting the compound's relevance in psychopharmacology and molecular biology. Its unique properties, such as improved lipophilicity and receptor selectivity, position it as a promising candidate for targeted therapies.

The synthesis of 3-Chloro Loxapine involves meticulous optimization to ensure high purity and yield. Analytical techniques like HPLC and mass spectrometry are routinely employed to validate its chemical integrity. Notably, the compound's stability under varying pH conditions has been a focal point in formulation studies, addressing common queries such as "3454-96-4 storage requirements" or "3-Chloro Loxapine degradation pathways".

Beyond its pharmaceutical potential, 3-Chloro Loxapine is also studied in neurochemical assays to elucidate its interactions with dopamine and serotonin receptors. This aligns with trending topics like "neurotransmitter modulation" and "CNS disorder biomarkers". Its role in preclinical models further underscores its utility in translational research, bridging gaps between in vitro findings and clinical applications.

Environmental and safety profiles of CAS 3454-96-4 are rigorously evaluated to comply with global regulatory standards. Researchers often investigate "3-Chloro Loxapine toxicity data" or "ecotoxicological impact", emphasizing the compound's alignment with green chemistry principles. Such scrutiny ensures its sustainable use in laboratory settings and industrial-scale production.

In summary, 3-Chloro Loxapine (CAS No. 3454-96-4) represents a convergence of chemical innovation and biomedical relevance. Its multifaceted applications—from drug development to neurobiological research—highlight its significance in contemporary science. As interest in tailored therapeutics grows, this compound is poised to remain a key player in advancing healthcare solutions.

3454-96-4 (3-Chloro Loxapine) 関連製品

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)

- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)

- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)

- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)

- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)

- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)